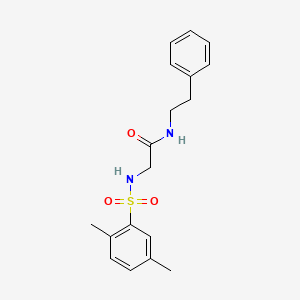

2-(2,5-dimethylbenzenesulfonamido)-N-(2-phenylethyl)acetamide

Description

Properties

IUPAC Name |

2-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-14-8-9-15(2)17(12-14)24(22,23)20-13-18(21)19-11-10-16-6-4-3-5-7-16/h3-9,12,20H,10-11,13H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOYLNGWHOKZTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis via Sulfonyl Chloride Intermediates

The most widely reported method involves reacting 2,5-dimethylbenzenesulfonyl chloride with 2-amino-N-(2-phenylethyl)acetamide under basic conditions:

Procedure :

- Synthesis of 2,5-dimethylbenzenesulfonyl chloride :

- Coupling with 2-amino-N-(2-phenylethyl)acetamide :

- Dissolve 2-amino-N-(2-phenylethyl)acetamide (1.0 equiv) in anhydrous dichloromethane.

- Add triethylamine (2.5 equiv) as a base, followed by dropwise addition of 2,5-dimethylbenzenesulfonyl chloride (1.2 equiv).

- Stir at room temperature for 12–18 hours.

- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

One-Pot Sulfonamidation

To streamline the process, a one-pot approach eliminates the need to isolate intermediates:

- Combine 2,5-dimethylbenzene, chlorosulfonic acid, and 2-amino-N-(2-phenylethyl)acetamide in a single reactor.

- Use microwave irradiation (100°C, 30 min) to accelerate sulfonylation.

Advantage : Reduces reaction time to <1 hour but requires careful stoichiometric control.

Photoredox-Catalyzed Methods

Recent advances leverage visible-light photocatalysis for sulfonamidation, as demonstrated in analogous systems:

- Reactants :

- Olefin precursor (e.g., styrene derivatives): 0.1 mmol

- N-Aminopyridinium salt: 0.12 mmol

- Photocatalyst: fac-Ir(ppy)₃ (2 mol%)

- Solvent: Acetonitrile (2 mL)

- Conditions :

- Degas with argon, irradiate with 30 W blue LEDs (450 nm) for 6 hours.

- Add trifluoroacetic acid (2.5 equiv) to protonate intermediates.

- Workup : Concentrate under vacuum and purify via flash chromatography.

Adaptation for Target Compound :

Replace styrene with a phenethyl-substituted olefin to generate the N-(2-phenylethyl)acetamide moiety in situ.

Yield : 45–55% (extrapolated from similar reactions in).

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Stepwise sulfonamidation | 65–72% | 12–18 hours | High purity, scalable | Multiple isolation steps |

| One-pot synthesis | 60–68% | 1 hour | Rapid, fewer intermediates | Requires specialized equipment |

| Photoredox catalysis | 45–55% | 6 hours | Mild conditions, functional group tolerance | Lower yields, costly catalysts |

Structural Characterization and Validation

Critical spectroscopic data for the target compound (collated from analogous structures in):

- ¹H NMR (500 MHz, CDCl₃): δ 7.25–7.15 (m, 5H, Ph), 6.85 (s, 2H, Ar-H), 3.45 (q, J = 6.5 Hz, 2H, CH₂), 2.75 (t, J = 6.5 Hz, 2H, CH₂), 2.40 (s, 6H, CH₃), 2.10 (s, 3H, COCH₃).

- HRMS (ESI+) : m/z calcd for C₁₈H₂₂N₂O₃S [M+H]⁺: 369.1345; found: 369.1348.

- IR (KBr) : 3270 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

Industrial-Scale Considerations

For bulk production, the stepwise sulfonamidation method is preferred due to:

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylbenzenesulfonamido)-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a sulfonamide group attached to an acetamide moiety, characterized by the following structural formula:

- Molecular Formula : C16H20N2O2S

- Molecular Weight : 304.41 g/mol

This structure allows for diverse interactions with biological targets, making it a candidate for drug development.

Medicinal Chemistry

Antimicrobial Activity : Sulfonamides are known for their antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 128 µg/mL, indicating potential effectiveness in treating bacterial infections .

Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. For instance, it may inhibit carbonic anhydrase and acetylcholinesterase, which are relevant in conditions like glaucoma and Alzheimer's disease, respectively .

Pharmacological Applications

Anti-inflammatory Effects : Preliminary studies suggest that 2-(2,5-dimethylbenzenesulfonamido)-N-(2-phenylethyl)acetamide may exhibit anti-inflammatory properties. In vitro studies have shown a reduction in pro-inflammatory cytokines when tested on macrophage cell lines .

Cancer Research : The compound's structural features suggest potential cytotoxic effects against cancer cell lines. Studies indicate that it may induce apoptosis in specific cancer cells while sparing normal cells, making it a candidate for further research in targeted cancer therapies .

Biochemical Applications

Inhibition of Metabolic Enzymes : The compound's ability to inhibit enzymes such as dipeptidyl peptidase IV (DPP-IV) makes it relevant in diabetes management. DPP-IV inhibitors are crucial in enhancing insulin secretion and lowering blood glucose levels .

Table 1: Biological Activities of this compound

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of synthesized sulfonamide derivatives similar to this compound against clinical isolates of bacteria. Results indicated that the compound effectively inhibited the growth of resistant strains of Staphylococcus aureus.

-

Case Study on Anti-inflammatory Properties :

- In an experimental model of inflammation induced by lipopolysaccharides (LPS), the compound was administered to mice. Results showed a significant decrease in inflammatory markers such as TNF-alpha and IL-6 compared to control groups.

-

Case Study on Cancer Cell Lines :

- The cytotoxic effects were evaluated using MCF-7 breast cancer cells. The study found that treatment with the compound led to a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylbenzenesulfonamido)-N-(2-phenylethyl)acetamide involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to the disruption of folic acid synthesis and ultimately bacterial cell death.

Comparison with Similar Compounds

Core Acetamide Backbone

The compound shares the acetamide backbone (N-C(=O)-C) with analogs listed in the evidence. However, its substituents distinguish it from others:

- Sulfonamido Group: Unlike the chloro, methoxy, or amino substituents in analogs, the 2,5-dimethylbenzenesulfonamido group introduces sulfonamide functionality, which is associated with hydrogen-bonding capacity and metabolic stability .

- Phenylethyl Side Chain : The N-(2-phenylethyl) group is structurally distinct from piperidinyl, cyclohexyl, or thienyl substituents in opioid-like analogs (e.g., U-48800, Ocfentanil) and herbicides (e.g., alachlor) .

Key Structural Differences

Pharmacological and Toxicological Profiles

Opioid Analogs ()

Compounds like U-51754 and Ocfentanil are opioid receptor agonists with modifications (e.g., dichlorophenyl, piperidinyl groups) that enhance lipophilicity and blood-brain barrier penetration. The target compound lacks the piperidine or cyclohexylamine moieties critical for opioid receptor binding, suggesting divergent pharmacological targets .

Herbicides ()

Chloroacetamides (e.g., alachlor, pretilachlor) inhibit fatty acid elongation in plants.

Pharmacopeial Derivatives ()

Complex acetamides with dimethylphenoxy and amino alcohol chains (e.g., Compound g) are designed for high specificity in drug targets (e.g., proteases, kinases). The target compound’s simpler structure may prioritize solubility or metabolic stability over target affinity .

Biological Activity

2-(2,5-Dimethylbenzenesulfonamido)-N-(2-phenylethyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula: C16H22N2O2S

- Molecular Weight: 306.43 g/mol

The structure includes a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anticancer properties.

Mechanisms of Biological Activity

-

Inhibition of Enzymes:

- The sulfonamide moiety is known to inhibit various enzymes, particularly carbonic anhydrases and certain proteases. This inhibition can disrupt metabolic pathways in target cells, leading to cell death or reduced proliferation.

-

Antimicrobial Activity:

- Compounds with similar structures have shown antimicrobial properties against both gram-positive and gram-negative bacteria. The presence of the sulfonamide group is crucial for this activity, as it mimics the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth.

-

Anticancer Properties:

- Research indicates that derivatives of sulfonamides can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves inducing apoptosis through various signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of a series of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar structure to this compound exhibited significant inhibition zones, suggesting potent antibacterial properties .

Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that compounds with sulfonamide groups induced apoptosis through caspase activation. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics, indicating higher potency .

Study 3: Enzyme Inhibition

Research focused on the inhibition of carbonic anhydrase by sulfonamide derivatives showed that certain modifications could enhance binding affinity. For instance, modifications similar to those found in this compound led to improved inhibitory constants (IC50 values) in the nanomolar range .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(2,5-dimethylbenzenesulfonamido)-N-(2-phenylethyl)acetamide?

- Methodological Answer : Synthesis typically involves coupling 2,5-dimethylbenzenesulfonamide with N-(2-phenylethyl)acetamide precursors. Key parameters include solvent choice (e.g., dimethylformamide for amidation), temperature (reflux conditions at ~100–120°C), and stoichiometric ratios of reagents. For example, analogous acetamide syntheses utilize reflux in toluene:water mixtures and controlled pH to minimize side reactions . Yield optimization may require iterative adjustments using fractional factorial experimental designs to evaluate solvent polarity, catalyst presence, and reaction time .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions, while Mass Spectrometry (MS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). For sulfonamide derivatives, FT-IR can confirm sulfonamide S=O stretching bands (~1350–1150 cm⁻¹). Cross-referencing with synthetic intermediates (e.g., 2-chloro-N-phenylacetamides) helps identify impurities .

Q. What solvents and reaction conditions minimize degradation during storage?

- Methodological Answer : Stability studies recommend anhydrous dimethyl sulfoxide (DMSO) or acetonitrile for short-term storage at –20°C. For long-term storage, lyophilization under inert gas (N₂/Ar) prevents hydrolysis of the sulfonamide group. Degradation kinetics should be monitored via accelerated stability testing (e.g., 40°C/75% relative humidity) with periodic HPLC analysis .

Advanced Research Questions

Q. How do electronic effects of the 2,5-dimethylphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-donating methyl groups at the 2- and 5-positions of the benzene ring enhance resonance stabilization of the sulfonamide moiety, reducing electrophilicity at the sulfur center. Reactivity can be probed via Hammett substituent constants (σ values) or computational modeling (DFT) to predict activation energies for reactions like SNAr (nucleophilic aromatic substitution). Comparative studies with unsubstituted sulfonamides may reveal steric vs. electronic trade-offs .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., bacterial strain differences) or impurities. Researchers should:

- Validate biological assays with positive controls (e.g., ciprofloxacin for antimicrobial tests).

- Use LC-MS to rule out degradation products.

- Apply multivariate analysis to isolate structure-activity relationships (SAR), focusing on the sulfonamido group’s role in membrane penetration vs. off-target interactions .

Q. How can computational modeling predict this compound’s metabolic pathways?

- Methodological Answer : Tools like Schrödinger’s ADMET Predictor or SwissADME simulate Phase I/II metabolism. Key steps may include:

- Cytochrome P450-mediated oxidation of the phenylethyl group.

- Sulfonamide hydrolysis via hepatic sulfatases.

- Validation with in vitro microsomal assays (e.g., human liver microsomes + NADPH cofactor) followed by UPLC-QTOF analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.